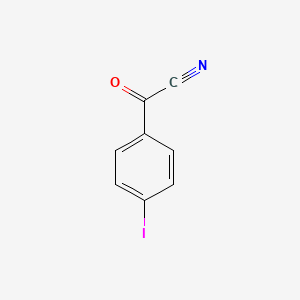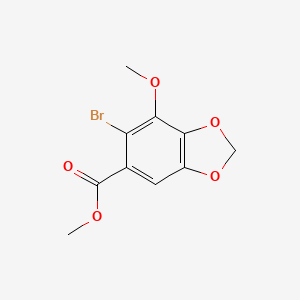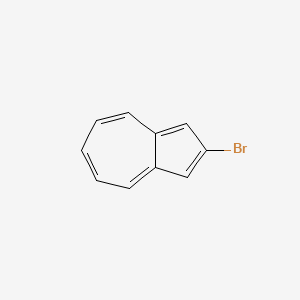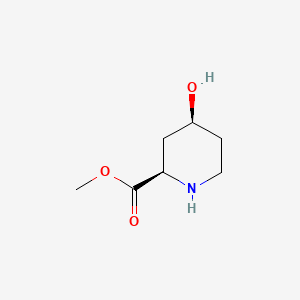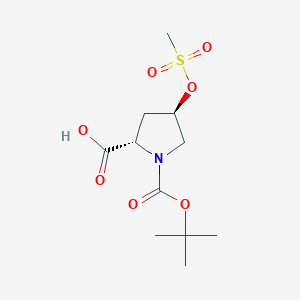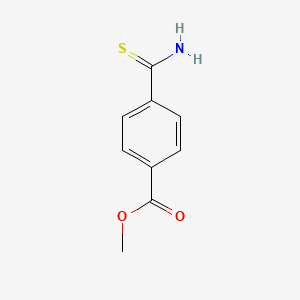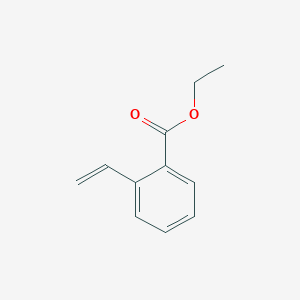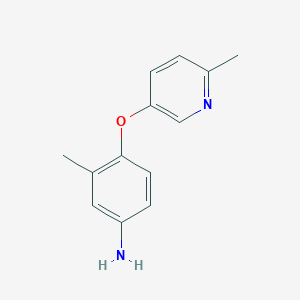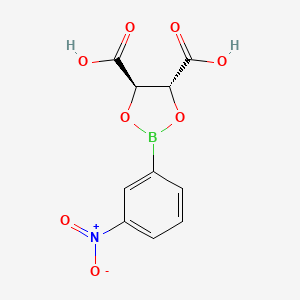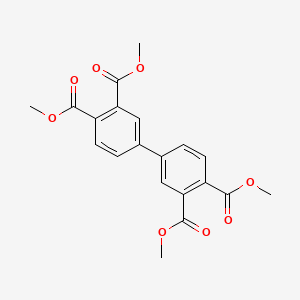
7-fluoro-1H-indole-5-carboxylic Acid
Overview
Description
7-fluoro-1H-indole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound containing a fluorine atom, which makes it a valuable precursor for the synthesis of other compounds.
Scientific Research Applications
Synthetic Routes and Flexibility
A study by Schlosser et al. (2006) outlines the synthesis of twelve indolecarboxylic acids, including 7-fluoro-1H-indole-5-carboxylic acid, demonstrating the compound's role in simplifying access to fluorinated indoles via different synthetic routes. This work highlights the compound's versatility and potential as an intermediate for further chemical modifications Schlosser, M., Ginanneschi, A., & Leroux, F. (2006). European Journal of Organic Chemistry, 2956-2969.
Radiopharmaceutical Development
In the development of radiopharmaceuticals, this compound derivatives have been used to synthesize potent agents like [(18)F]T807, a selective agent for imaging tau pathologies in neurodegenerative diseases. Shoup et al. (2013) report a simplified synthesis method for [(18)F]T807, underscoring the compound's contribution to advancing clinical diagnostic tools Shoup, T., et al. (2013). Journal of Labelled Compounds & Radiopharmaceuticals, 736-740.
Antimicrobial and Anticancer Potential
Cihan-Üstündağ et al. (2012) synthesized derivatives of this compound, exploring their antimycobacterial and anticancer properties. The study identifies compounds with significant activity against Mycobacterium tuberculosis and various cancer cell lines, indicating the potential of this compound derivatives in developing new therapeutic agents Cihan-Üstündağ, G., & Çapan, G. (2012). Molecular Diversity, 525-539.
Material Science Applications
Ma et al. (2015) investigated the effects of carboxylic group substitution on polyindole derivatives, including poly(indole-5-carboxylic acid), for supercapacitor electrode materials. Their findings reveal how the substituent position influences the electrochemical properties and capacitance performance, offering insights into the design of superior energy storage materials Ma, X., et al. (2015). Electrochimica Acta, 1302-1312.
Photoinduced Reactions
Fasani et al. (1999) explored the photochemistry of fluorinated quinolone carboxylic acids, including derivatives of this compound, demonstrating their phototoxic behavior through heterolytic defluorination. This study provides valuable insights into the photostability and potential side reactions of these compounds under light exposure Fasani, E., et al. (1999). The Journal of Organic Chemistry, 5388-5395.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-fluoro-1h-indole-5-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological and clinical applications.
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they likely have significant molecular and cellular effects .
properties
IUPAC Name |
7-fluoro-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBVKCHUTXDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468648 | |
| Record name | 7-fluoro-1H-indole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256935-99-6 | |
| Record name | 7-Fluoro-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256935-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-fluoro-1H-indole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

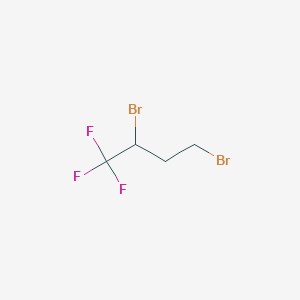
![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)
